

solubility of 4-Bromo-N-ethyl-2-nitroaniline in common organic solvents

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Compound of Interest

Compound Name: 4-Bromo-N-ethyl-2-nitroaniline

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Technical Guide: Solubility Profile of 4-Bromo-N-ethyl-2-nitroaniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of **4-Bromo-N-ethyl-2-nitroaniline** in common organic solvents. Due to the limited availability of specific quantitative experimental data in public literature, this document synthesizes a qualitative assessment based on the compound's structure and the properties of analogous molecules. It further details a general experimental protocol for quantitative solubility determination and discusses the application of computational models for solubility prediction.

Introduction to 4-Bromo-N-ethyl-2-nitroaniline

4-Bromo-N-ethyl-2-nitroaniline is a substituted aromatic amine. Its molecular structure, featuring a bromine atom, a nitro group, and an N-ethyl amine group on a benzene ring, dictates its physicochemical properties, including solubility. The interplay between the polar nitro and amine functionalities and the nonpolar aromatic ring and bromine substituent suggests a nuanced solubility profile. Understanding the solubility of such compounds is critical in various fields, including pharmaceuticals and materials science, for processes like drug formulation, synthesis, purification, and crystallization.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound Properties:

- Molecular Formula: C₈H₉BrN₂O₂[\[4\]](#)
- Molecular Weight: 245.07 g/mol [\[4\]](#)
- Appearance: Expected to be a yellow crystalline solid, similar to related compounds like 4-Bromo-2-nitroaniline.[\[5\]](#)[\[6\]](#)

Solubility Profile

While specific, experimentally determined quantitative solubility data for **4-Bromo-N-ethyl-2-nitroaniline** is not readily available in peer-reviewed literature, a qualitative and predictive assessment can be made based on its chemical structure and the known solubility of similar compounds.

The principle of "like dissolves like" provides a foundational understanding of solubility.[\[7\]](#) **4-Bromo-N-ethyl-2-nitroaniline** has both polar (nitro group, amine group) and non-polar (benzene ring, bromine atom, ethyl group) characteristics.

- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): The compound is expected to be readily soluble in these solvents. The polar nitro and amine groups can engage in dipole-dipole interactions with the solvent molecules. A related compound, 4-Bromo-2-nitroaniline, is known to dissolve in acetone and dimethylformamide.[\[5\]](#)
- Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. The secondary amine group can act as a hydrogen bond donor, and the nitro group as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.
- Non-polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar solvents. While the aromatic ring and halogen can interact via London dispersion forces, the polar groups will hinder dissolution in highly non-polar environments.
- Water: Very low solubility is expected. The large, hydrophobic surface area of the molecule, contributed by the benzene ring, bromine, and ethyl group, will likely outweigh the hydrophilic character of the polar functional groups.[\[8\]](#)

In the absence of experimental data, computational methods are frequently used to predict the solubility of organic molecules.[\[1\]](#)[\[9\]](#) These quantitative structure-property relationship (QSPR)

models use molecular descriptors to estimate physicochemical properties.[\[9\]](#)[\[10\]](#) Modern approaches often employ thermodynamic cycles and machine learning to achieve high accuracy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[11\]](#)

The following table illustrates how predicted solubility data for **4-Bromo-N-ethyl-2-nitroaniline** would be presented. Note: The values below are hypothetical examples for illustrative purposes, as specific predictions require specialized software.

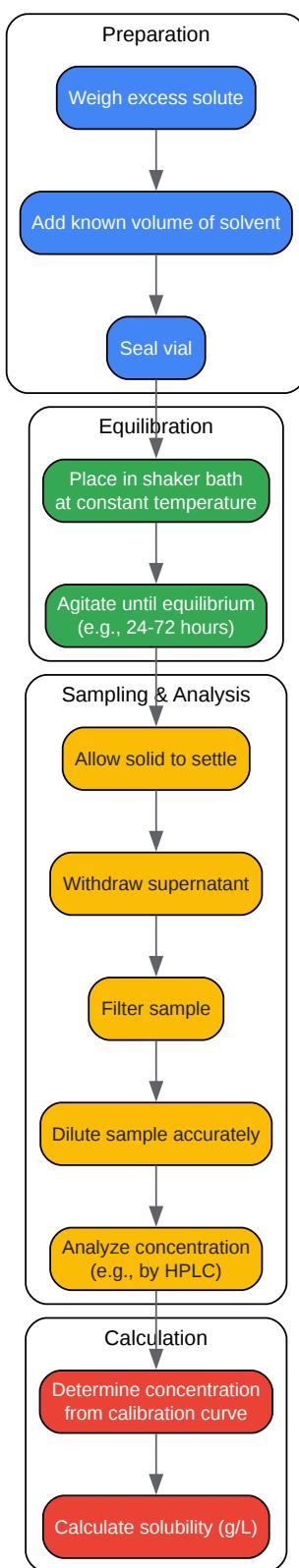
Solvent	Solvent Type	Predicted Solubility (g/L) at 25°C
Acetone	Polar Aprotic	High
Ethanol	Polar Protic	Moderate to High
Methanol	Polar Protic	Moderate
Ethyl Acetate	Polar Aprotic	High
Dichloromethane	Halogenated	High
Toluene	Non-polar Aromatic	Low to Moderate
Hexane	Non-polar Aliphatic	Low
Water	Polar Protic	Very Low

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method.[\[7\]](#) This protocol outlines the general procedure.

- **4-Bromo-N-ethyl-2-nitroaniline** (solute)
- Selected organic solvents (analytical grade)
- Analytical balance
- Scintillation vials or screw-capped test tubes
- Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer



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Caption: Experimental workflow for solubility determination.

- Preparation of Saturated Solution:
 - Add an excess amount of **4-Bromo-N-ethyl-2-nitroaniline** to a vial, ensuring that a solid phase will remain after equilibrium is reached.
 - Accurately add a known volume of the desired organic solvent to the vial.[12]
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath.
 - Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The rate of dissolution decreases as the solution approaches saturation.[13]
- Sampling:
 - After equilibration, remove the vials from the shaker and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.[13]
 - Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.
- Analysis:
 - Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Determine the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV.
- Calculation:

- Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.
- The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

While experimental data for the solubility of **4-Bromo-N-ethyl-2-nitroaniline** in common organic solvents is not widely published, a qualitative assessment based on its molecular structure suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with low solubility in non-polar solvents and water. For drug development and process chemistry, where precise values are necessary, the determination of solubility via the detailed experimental protocol is essential. Furthermore, modern computational models offer a powerful tool for predicting solubility, aiding in the early stages of research and development.[1][14]

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- To cite this document: BenchChem. [solubility of 4-Bromo-N-ethyl-2-nitroaniline in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1343975#solubility-of-4-bromo-n-ethyl-2-nitroaniline-in-common-organic-solvents>]

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